

Application of Sophoricoside in fructose-induced liver injury models in mice

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Compound of Interest

Compound Name: Sophoricoside

Cat. No.: B7754667

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Application Note: Sophoricoside for Fructose-Induced Liver Injury in Mice

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely linked to metabolic syndrome, with excessive fructose consumption being a significant contributing factor. Fructose intake can lead to hepatic steatosis, inflammation, oxidative stress, and ultimately, liver injury. **Sophoricoside**, an isoflavone glycoside isolated from *Sophora japonica* L., has demonstrated significant hepatoprotective effects in preclinical models.^[1] This document provides detailed protocols and compiled data on the application of **sophoricoside** in a mouse model of high fructose-induced liver injury, intended for researchers in hepatology, pharmacology, and drug development.

Mechanism of Action

Sophoricoside mitigates fructose-induced liver injury through a multi-faceted approach involving the regulation of lipid metabolism, reduction of oxidative stress, and suppression of inflammation.^[1] The administration of **sophoricoside** has been shown to decrease hepatic levels of cholesterol and triglycerides while improving serum lipid profiles.^[1] Furthermore, it enhances the liver's antioxidant capacity by increasing the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.^[1] **Sophoricoside** also exhibits potent

anti-inflammatory properties by lowering the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 (IL-1).[1] While the precise signaling pathways in the fructose model are still under investigation, related studies on liver injury suggest that **sophoricoside** may exert its effects by inhibiting the NF- κ B signaling pathway, a key regulator of inflammation.[2][3]

Experimental Protocols

Fructose-Induced Liver Injury Mouse Model

This protocol describes the induction of liver injury in mice using a high-fructose diet over eight weeks.

- Animals: Healthy male Kunming mice are recommended.[4]
- Acclimatization: House the animals under standard laboratory conditions (21 \pm 2°C, 60 \pm 10% humidity, 12-hour light/dark cycle) for one week with ad libitum access to standard chow and tap water.[5]
- Induction: Provide a 30% (w/v) fructose solution as the sole source of drinking water for a continuous period of 8 weeks.[1] The control group should receive regular tap water.

Sophoricoside Administration

This protocol details the preparation and administration of **sophoricoside** to the animal models.

- Preparation: Dissolve **Sophoricoside** in normal saline to achieve the desired concentrations.
- Dosage: Administer **Sophoricoside** via intragastric gavage once daily. Recommended doses are 80 mg/kg and 160 mg/kg body weight.[1]
 - The control and high-fructose model groups should receive an equivalent volume of normal saline as a vehicle.[4]
- Duration: Treatment should be carried out continuously for the entire 8-week duration of fructose induction.[1]

Sample Collection and Analysis

This protocol outlines the procedures for collecting and analyzing biological samples at the end of the experimental period.

- **Euthanasia and Sample Collection:** At the end of the 8-week period, fast the mice overnight. Anesthetize the animals and collect blood via cardiac puncture. Perfuse the liver with ice-cold saline before excision. Weigh the liver and epididymal fat pads.[\[5\]](#)
- **Serum Analysis:** Centrifuge the collected blood to separate the serum. Analyze the serum for liver function enzymes (Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST, Alkaline Phosphatase - ALP) and lipid profile (High-Density Lipoprotein-Cholesterol - HDL-C, Low-Density Lipoprotein-Cholesterol - LDL-C, Apolipoprotein A1 - Apo-A1, Apolipoprotein B - Apo-B) using commercial assay kits.[\[1\]](#)
- **Hepatic Tissue Analysis:**
 - **Homogenization:** Homogenize a portion of the liver tissue in a suitable buffer for biochemical analysis.
 - **Lipid Content:** Measure the levels of hepatic triglycerides (TG) and total cholesterol (TC) using appropriate assay kits.[\[1\]](#)
 - **Oxidative Stress Markers:** Determine the levels of Malondialdehyde (MDA) and the activities of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) in the liver homogenates.[\[1\]](#)
 - **Inflammatory Cytokines:** Measure the concentrations of TNF- α and IL-1 in the liver homogenates using ELISA kits.[\[1\]](#)
- **Histopathology:**
 - Fix a portion of the liver tissue in 10% neutral buffered formalin.
 - Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe general morphology and inflammation.[\[1\]](#)

- Prepare frozen sections from another portion of the liver tissue and stain with Oil Red O to visualize lipid droplet accumulation.[1]

Quantitative Data Summary

The following tables summarize the quantitative results from studies evaluating the effects of **Sophoricoside** on fructose-induced liver injury in mice.

Table 1: Effect of **Sophoricoside** on Body Weight, Liver Weight, and Fat Index[4]

Group	Body Weight Gain (g)	Liver Weight (g)	Hepatosomatic Index	Fat Index
Control	10.6 ± 0.9	1.38 ± 0.02	0.035 ± 0.003	0.022 ± 0.009
High Fructose (HF)	13.6 ± 1.4	1.62 ± 0.03	0.040 ± 0.005	0.030 ± 0.009
HF + Sop (80 mg/kg)	12.5 ± 1.6	1.45 ± 0.03	0.036 ± 0.002	0.027 ± 0.008
HF + Sop (160 mg/kg)	10.7 ± 0.7	1.33 ± 0.04	0.036 ± 0.003	0.028 ± 0.007

Table 2: Effect of **Sophoricoside** on Serum Liver Enzymes and Lipid Profile[1]

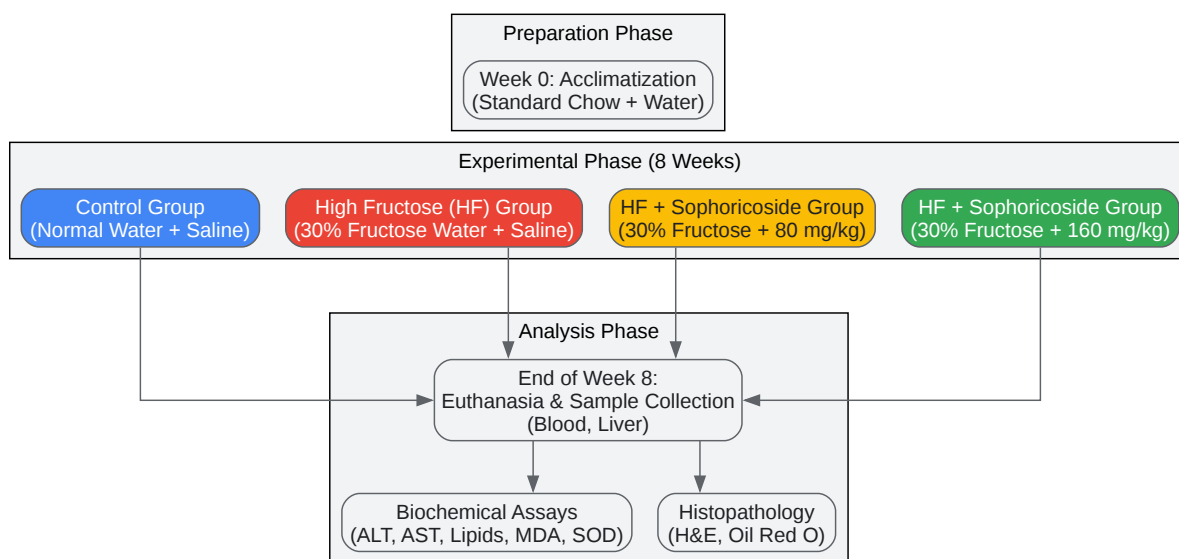
Group	ALT (U/L)	AST (U/L)	ALP (U/L)	HDL-C / LDL-C	Apo-A1 / Apo-B
Control	35.4 ± 4.1	80.2 ± 9.3	95.7 ± 11.2	4.1 ± 0.5	3.9 ± 0.4
High Fructose (HF)	68.2 ± 7.5	125.6 ± 13.8	148.3 ± 16.1	2.1 ± 0.2	2.0 ± 0.2
HF + Sop (80 mg/kg)	55.9 ± 6.3	101.4 ± 11.5	120.1 ± 13.5	2.9 ± 0.3	2.8 ± 0.3
HF + Sop (160 mg/kg)	48.7 ± 5.2	92.8 ± 10.1	111.5 ± 12.8	3.5 ± 0.4	3.4 ± 0.4

Table 3: Effect of **Sophoricoside** on Hepatic Lipids, Oxidative Stress, and Inflammation[1]

Group	TG (nmol/mg prot)	TC (nmol/mg prot)	MDA (nmol/mg prot)	SOD (U/mg prot)	GSH-Px (U/mg prot)	TNF- α (pg/mg prot)	IL-1 (pg/mg prot)
Control	10.5 \pm 1.2	8.1 \pm 0.9	1.8 \pm 0.2	165.2 \pm 18.3	78.4 \pm 8.9	15.1 \pm 1.7	10.2 \pm 1.1
High Fructose (HF)	25.3 \pm 2.8	18.6 \pm 2.1	4.5 \pm 0.5	98.6 \pm 10.5	45.2 \pm 5.1	38.4 \pm 4.2	26.3 \pm 2.9
HF + Sop (80 mg/kg)	18.1 \pm 2.0	13.5 \pm 1.5	3.0 \pm 0.3	125.3 \pm 13.8	60.1 \pm 6.8	27.5 \pm 3.0	18.5 \pm 2.1
HF + Sop (160 mg/kg)	14.2 \pm 1.6	10.9 \pm 1.2	2.3 \pm 0.2	148.7 \pm 16.2	71.3 \pm 8.1	20.6 \pm 2.3	14.1 \pm 1.6

Visualizations

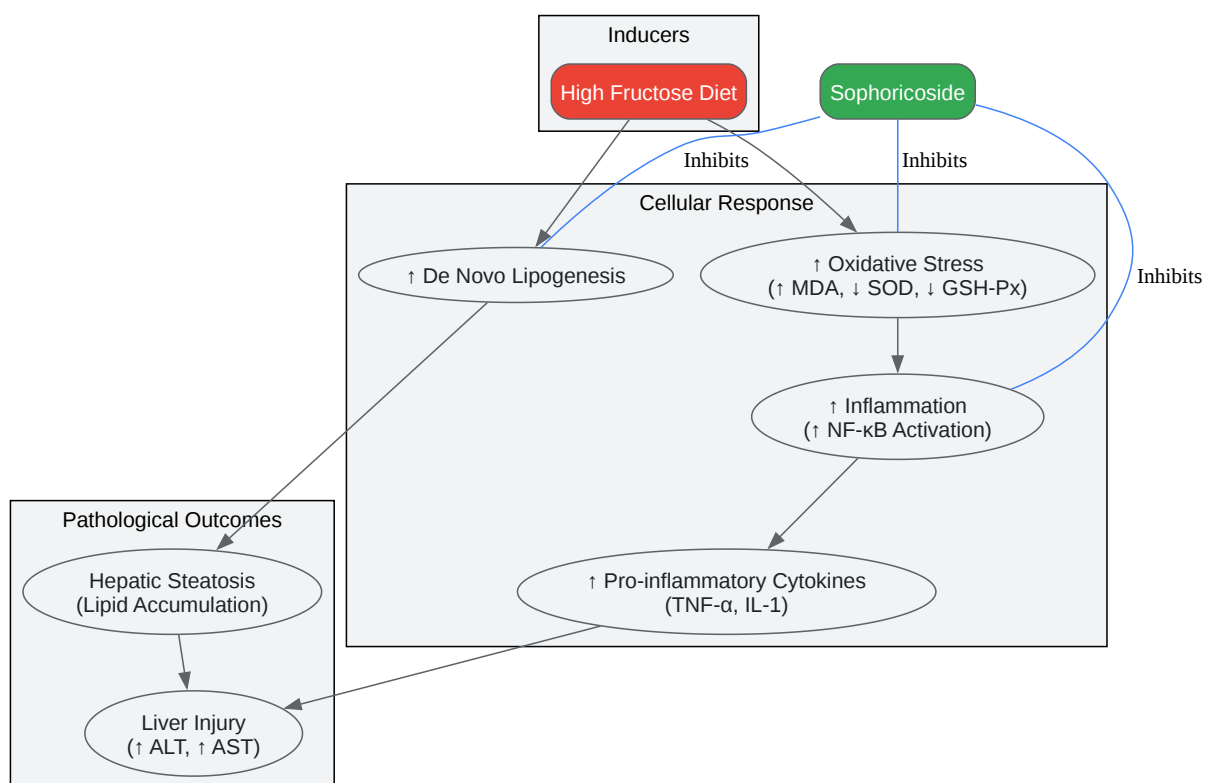
Experimental Workflow



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Caption: Experimental workflow for the fructose-induced liver injury model.

Proposed Signaling Pathway of Sophoricoside Action



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Caption: Proposed mechanism of **Sophoricoside** in fructose-induced liver injury.

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